molecular formula C19H23FN2O4S B2494920 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448044-61-8

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one

Cat. No.: B2494920
CAS No.: 1448044-61-8
M. Wt: 394.46
InChI Key: IIWCBKXXIQEVKS-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure. This compound features a 3,5-dimethylisoxazole ring, a piperidine ring substituted with a fluorophenylsulfonyl group, and a propanone moiety. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,5-dimethylisoxazole core This can be achieved through the cyclization of suitable precursors such as 3,5-dimethyl-4-hydroxyisoxazole derivatives

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies.

  • Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, if used as a drug, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid

  • 4-(3,5-Dimethylisoxazol-4-yl)benzene-1,2-diol

  • 3,5-Dimethyl-4-isocyanatoisoxazole

Uniqueness: 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)propan-1-one stands out due to its unique combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O4S/c1-13-18(14(2)26-21-13)7-8-19(23)22-11-9-17(10-12-22)27(24,25)16-5-3-15(20)4-6-16/h3-6,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWCBKXXIQEVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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